5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Biological Activity
The compound 5-amino-1-(2,5-dimethylbenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.41 g/mol
The presence of the triazole ring in conjunction with various substituents contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,2,3-triazole derivatives. The compound has been evaluated for its activity against several cancer cell lines.
In Vitro Studies
In vitro assays conducted using the National Cancer Institute's NCI60 cell line panel revealed that certain triazole derivatives exhibit significant cytotoxic effects against multiple cancer types. Notably, compounds structurally similar to our target compound showed moderate activity against melanoma and breast cancer cell lines.
Compound | Cell Line | Log GI50 | Activity Level |
---|---|---|---|
25 | Melanoma SK-MEL-5 | -5.55 | Moderate |
25 | Breast MDA-MB-468 | -5.70 | Moderate |
25 | Colon KM12 | -5.43 | Moderate |
These findings suggest that modifications in the triazole structure can enhance anticancer activity by affecting interactions with biological targets.
The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some studies indicate that triazoles can interfere with DNA synthesis or induce apoptosis in cancer cells through various signaling pathways.
Case Study 1: Evaluation of Antitumor Activity
In a study published by the National Cancer Institute, several triazole derivatives were synthesized and screened for antitumor activity. The results indicated that compounds with methoxy substitutions exhibited improved activity against leukemia and renal cancer cell lines. Specifically:
- Compound 25 demonstrated a growth inhibition percentage (GP) of 65.29% against the renal cancer UO-31 cell line.
This underscores the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of various functional groups at specific positions on the triazole ring significantly influenced biological activity. For example:
- Methoxy Group : Enhanced anticancer activity on leukemia cell lines.
- Dimethylbenzyl Substitution : Improved binding affinity to target proteins involved in tumor growth.
Properties
IUPAC Name |
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-8-9-14(2)16(10-13)12-25-19(21)18(23-24-25)20(26)22-11-15-6-4-5-7-17(15)27-3/h4-10H,11-12,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECJLBYVLNLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.